N-(3-Bromophenyl)cyanamide
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Overview
Description
N-(3-Bromophenyl)cyanamide is an organic compound with the molecular formula C7H5BrN2 It is characterized by the presence of a bromine atom attached to the phenyl ring and a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Bromophenyl)cyanamide can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromoaniline with cyanogen bromide. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the cyanamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include controlling temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromophenyl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Cycloaddition Reactions: The cyanamide group can participate in cycloaddition reactions, forming heterocyclic compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Cycloaddition: Reagents like alkenes or alkynes in the presence of catalysts such as palladium or copper.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted phenyl cyanamides
- Heterocyclic compounds
- Amines and other reduced derivatives
Scientific Research Applications
N-(3-Bromophenyl)cyanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, such as anticancer and antimicrobial properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)cyanamide involves its interaction with molecular targets through its functional groups. The cyanamide group can act as an electrophile, participating in various reactions with nucleophiles. The bromine atom can also influence the reactivity and binding affinity of the compound to specific targets, such as enzymes or receptors.
Comparison with Similar Compounds
N-Phenylcyanamide: Lacks the bromine atom, resulting in different reactivity and applications.
N-(4-Bromophenyl)cyanamide: Similar structure but with the bromine atom in the para position, affecting its chemical properties and reactivity.
N-(3-Chlorophenyl)cyanamide:
Uniqueness: N-(3-Bromophenyl)cyanamide is unique due to the presence of the bromine atom in the meta position, which influences its chemical behavior and potential applications. This structural feature can affect the compound’s reactivity, making it suitable for specific synthetic and research purposes.
Properties
IUPAC Name |
(3-bromophenyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKUFJVBSFNXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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